
3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl 2-methoxybenzoate
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Overview
Description
3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl 2-methoxybenzoate is a synthetic organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by the presence of a chromone core structure substituted with a 4-methoxyphenyl group and a 2-methoxybenzoate ester. Chromone derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
The synthesis of 3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl 2-methoxybenzoate typically involves a multi-step process. One common synthetic route includes the following steps:
Synthesis of 4-methoxyphenyl chromone: This step involves the condensation of 4-methoxybenzaldehyde with a suitable diketone, such as acetylacetone, in the presence of a base like sodium hydroxide. The reaction mixture is then subjected to cyclization to form the chromone core.
Esterification: The chromone derivative is then esterified with 2-methoxybenzoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to yield the final product.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl 2-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert carbonyl groups to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions with reagents like halogens, nitrating agents, or sulfonating agents to introduce new substituents.
Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of other biologically active molecules and can be used in the development of new synthetic methodologies.
Biology: It has been investigated for its potential as an anti-inflammatory and antioxidant agent due to its chromone core structure, which is known to exhibit such activities.
Medicine: The compound has shown promise in preclinical studies as a potential therapeutic agent for the treatment of diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases.
Industry: It can be used in the development of new materials with specific properties, such as UV-absorbing agents or fluorescent dyes.
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl 2-methoxybenzoate is primarily attributed to its ability to interact with various molecular targets and pathways. The chromone core structure allows the compound to inhibit key enzymes and signaling pathways involved in inflammation, oxidative stress, and cell proliferation. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators. Additionally, it can scavenge reactive oxygen species (ROS) and protect cells from oxidative damage.
Comparison with Similar Compounds
3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl 2-methoxybenzoate can be compared with other chromone derivatives and ester compounds:
3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl benzoate: Similar structure but lacks the methoxy group on the benzoate moiety, which may affect its biological activity and solubility.
3-(4-hydroxyphenyl)-4-oxo-4H-chromen-7-yl 2-methoxybenzoate: The presence of a hydroxy group instead of a methoxy group can significantly alter the compound’s reactivity and interaction with biological targets.
3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl acetate: The acetate ester may have different pharmacokinetic properties compared to the methoxybenzoate ester, affecting its absorption and distribution in the body.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
[3-(4-methoxyphenyl)-4-oxochromen-7-yl] 2-methoxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18O6/c1-27-16-9-7-15(8-10-16)20-14-29-22-13-17(11-12-18(22)23(20)25)30-24(26)19-5-3-4-6-21(19)28-2/h3-14H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIACOJXEGVZJKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC=CC=C4OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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